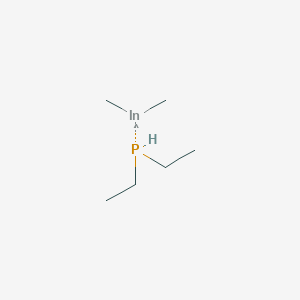
(Diethylphosphino)dimethylindium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethylphosphino)dimethylindium, also known as In(dmp)2, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This organometallic compound has a molecular formula of C10H24InP and a molecular weight of 325.22 g/mol. It is a colorless liquid that is highly reactive and has a wide range of uses in scientific research.
Mécanisme D'action
The mechanism of action of (Diethylphosphino)dimethylindium(dmp)2 is still not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate chemical reactions. (Diethylphosphino)dimethylindium addition, (Diethylphosphino)dimethylindium(dmp)2 has been shown to exhibit strong nucleophilic properties, which can be useful in certain chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (Diethylphosphino)dimethylindium(dmp)2. However, it has been shown to exhibit low toxicity in laboratory experiments, making it a potentially useful compound for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Diethylphosphino)dimethylindium(dmp)2 is its high reactivity, which makes it useful in a wide range of chemical reactions. It is also relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction conditions and prevent unwanted side reactions.
Orientations Futures
There are many potential future directions for research on (Diethylphosphino)dimethylindium(dmp)2. One area of interest is the development of new catalytic reactions using (Diethylphosphino)dimethylindium(dmp)2 as a catalyst. Another area of interest is the synthesis of new organometallic compounds using (Diethylphosphino)dimethylindium(dmp)2 as a precursor. Additionally, (Diethylphosphino)dimethylindium(dmp)2 has potential applications in the field of materials science, particularly in the preparation of advanced materials with unique properties. Further research is needed to fully understand the potential uses of (Diethylphosphino)dimethylindium(dmp)2 in these and other areas of science.
Méthodes De Synthèse
The synthesis of (Diethylphosphino)dimethylindium(dmp)2 involves the reaction of diethylphosphine with dimethylindium in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, and the product is purified using standard laboratory techniques. The yield of the reaction can be optimized by adjusting the reaction conditions such as temperature, pressure, and reactant ratios.
Applications De Recherche Scientifique
(Diethylphosphino)dimethylindium(dmp)2 has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other organometallic compounds, as well as for the preparation of semiconductors and other advanced materials. (Diethylphosphino)dimethylindium(dmp)2 has also been used in catalytic reactions, such as the cross-coupling of aryl halides with organostannanes.
Propriétés
Numéro CAS |
12148-78-6 |
|---|---|
Nom du produit |
(Diethylphosphino)dimethylindium |
Formule moléculaire |
C6H17InP |
Poids moléculaire |
234.99 g/mol |
InChI |
InChI=1S/C4H11P.2CH3.In/c1-3-5-4-2;;;/h5H,3-4H2,1-2H3;2*1H3; |
Clé InChI |
LGXSGCXPAVMKAB-UHFFFAOYSA-N |
SMILES |
CCPCC.C[In]C |
SMILES canonique |
CCPCC.C[In]C |
Autres numéros CAS |
12148-78-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





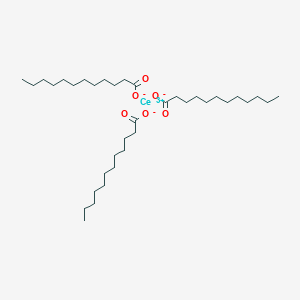


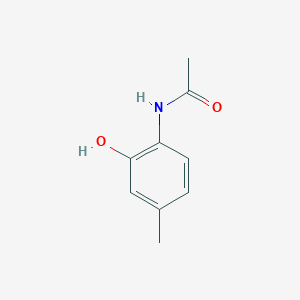
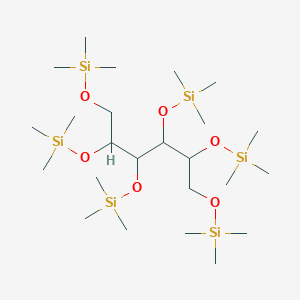
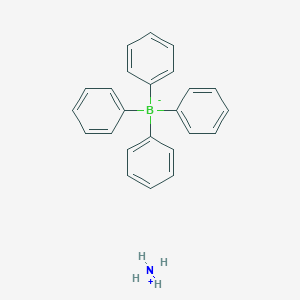
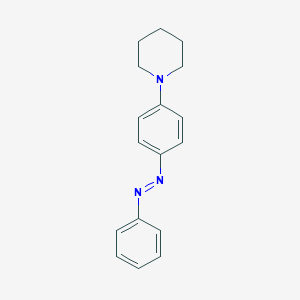
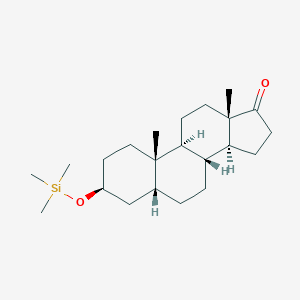

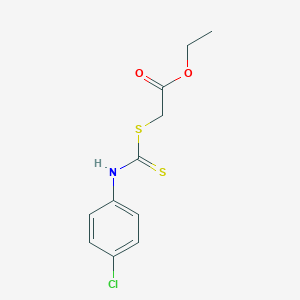
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
